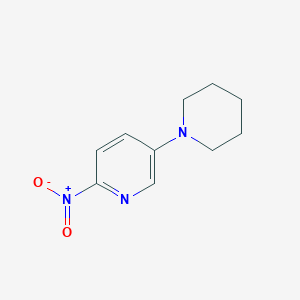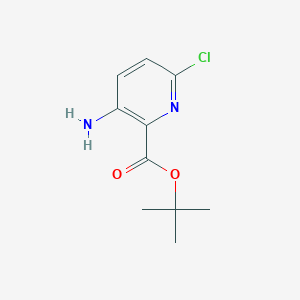![molecular formula C24H29NO5S B2827944 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052609-84-3](/img/structure/B2827944.png)
12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound might involve the use of 4-tert-Butylbenzenesulfonyl chloride, which is an organic building block . This compound has been used in the synthesis of other complex organic molecules .Molecular Structure Analysis
The molecular weight of this compound is 429.53. The exact structure would require more specific information or advanced analytical techniques to determine.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of compounds related to 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves complex chemical reactions aiming at forming substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene structures. These processes typically start from basic organic compounds and proceed through condensation, cyclization, and functionalization steps to achieve the desired molecular framework with specific substituents. This approach allows for the exploration of new chemical spaces and the potential discovery of compounds with unique properties. The detailed molecular structure of these compounds is usually elucidated using advanced techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its potential reactivity and interactions with other molecules (A. Soldatenkov et al., 1996).
Catalytic and Chemical Reactivity
Substituted 8-oxa-10-azatricyclo compounds, similar to the one , have been studied for their catalytic properties and chemical reactivity. For example, sulfonated Schiff base copper(II) complexes, which could be structurally or functionally related to the target compound, demonstrate significant efficiency and selectivity as catalysts in alcohol oxidation reactions. These complexes facilitate the transformation of alcohols into aldehydes or ketones, showcasing their potential in synthetic organic chemistry for the development of green and sustainable chemical processes (S. Hazra et al., 2015).
Application in Material Science
The exploration of new materials, especially polymers and coatings, is another significant area of application for compounds like this compound. By incorporating such complex molecules into polymeric matrices, researchers can potentially enhance the material properties such as thermal stability, mechanical strength, and chemical resistance. This has implications for the development of advanced materials for various industrial applications, including automotive, aerospace, and electronics (S. Hsiao et al., 2000).
Environmental and Health Applications
While direct studies on the environmental and health applications of the specific compound may not be available, related research indicates the potential of similar compounds in these fields. For instance, the study of sunscreen agents and their photodecomposition products can provide valuable information on the environmental impact and safety of these chemicals when released into ecosystems or exposed to human skin under sunlight (N. M. Roscher et al., 1994).
Safety and Hazards
The safety data sheet for 4-tert-Butylbenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others . It’s important to note that the safety and hazards of the specific compound you asked about may be different and should be determined separately.
Eigenschaften
IUPAC Name |
12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-23(2,3)15-10-12-16(13-11-15)31(27,28)21-18-14-24(4,25(5)22(21)26)30-20-17(18)8-7-9-19(20)29-6/h7-13,18,21H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNXXJYFDUKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

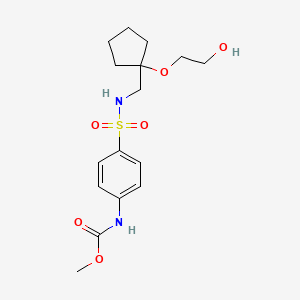

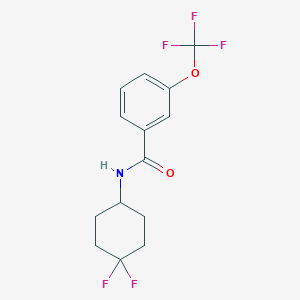
![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)
![N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2827868.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)
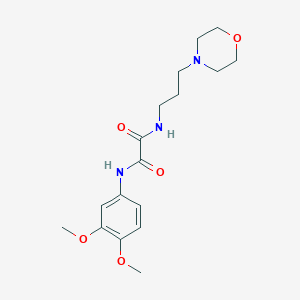
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)

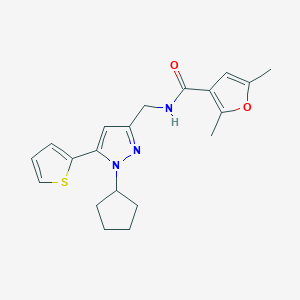
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
